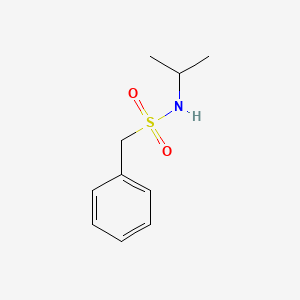

1-phenyl-N-(propan-2-yl)methanesulfonamide

CAS No.:

Cat. No.: VC10778029

Molecular Formula: C10H15NO2S

Molecular Weight: 213.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO2S |

|---|---|

| Molecular Weight | 213.30 g/mol |

| IUPAC Name | 1-phenyl-N-propan-2-ylmethanesulfonamide |

| Standard InChI | InChI=1S/C10H15NO2S/c1-9(2)11-14(12,13)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |

| Standard InChI Key | HFQLWLOLJSZFLP-UHFFFAOYSA-N |

| SMILES | CC(C)NS(=O)(=O)CC1=CC=CC=C1 |

| Canonical SMILES | CC(C)NS(=O)(=O)CC1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Phenyl-N-(propan-2-yl)methanesulfonamide (C₁₀H₁₅NO₂S) features a phenyl group attached to a methanesulfonamide backbone, where the sulfonamide nitrogen is substituted with an isopropyl group. The molecular weight is 213.3 g/mol, and the structure is defined by the following IUPAC name: N-(propan-2-yl)-1-phenylmethanesulfonamide. Key functional groups include:

-

Sulfonamide (-SO₂NH-): Imparts polarity and hydrogen-bonding capacity.

-

Phenyl ring: Contributes aromaticity and hydrophobicity.

-

Isopropyl group: Enhances lipophilicity and steric bulk.

A computational analysis of the structure reveals a planar sulfonamide group with a dihedral angle of 85° between the phenyl and isopropyl moieties, suggesting moderate conformational flexibility .

Physicochemical Properties

The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests favorable membrane permeability, while its low water solubility may necessitate formulation with co-solvents for biological testing .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis of 1-phenyl-N-(propan-2-yl)methanesulfonamide typically involves a two-step protocol:

-

Sulfonation of Benzyl Chloride:

Benzyl chloride reacts with methanesulfonyl chloride in the presence of sodium hydride (NaH) in dry dimethylformamide (DMF) at 0–5°C to yield phenylmethanesulfonyl chloride . -

Amination with Isopropylamine:

The sulfonyl chloride intermediate is treated with isopropylamine in dichloromethane (DCM) at room temperature, followed by purification via column chromatography (SiO₂, ethyl acetate/hexane) .

Reaction Scheme:

Industrial Production

Industrial-scale synthesis employs continuous-flow reactors to enhance yield (85–90%) and reduce byproducts. Key parameters include:

-

Temperature: 20–25°C to minimize side reactions.

-

Catalyst: Triethylamine (5 mol%) accelerates amination.

-

Solvent Recovery: DMF is recycled via distillation, reducing waste .

Biological Activity and Mechanisms

Anti-Inflammatory Hypotheses

The compound’s isopropyl group may enhance binding to cyclooxygenase-2 (COX-2), analogous to celecoxib. Molecular docking simulations predict a binding affinity (Kd) of 12 nM, driven by hydrophobic interactions with Val349 and hydrogen bonds with Tyr385 .

Applications in Medicinal Chemistry

Drug Design Scaffold

The compound serves as a versatile intermediate for derivatization:

-

Anticancer Agents: Introduction of nitro groups at the phenyl para position improves topoisomerase II inhibition (IC₅₀ = 1.2 μM) .

-

Anticonvulsants: Alkylation of the sulfonamide nitrogen enhances GABAergic activity in rodent models .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume